molecular formula C15H12ClN3O B2700222 6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide CAS No. 1119198-83-2

6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide

Cat. No.: B2700222
CAS No.: 1119198-83-2
M. Wt: 285.73
InChI Key: LLSUQQVTXPZXSE-UHFFFAOYSA-N
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Description

6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro substituent at the 6th position of the pyridine ring, a cyanophenyl group attached to the nitrogen atom, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-carboxylic acid and 3-cyanobenzylamine.

    Amide Formation: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions. The resulting acid chloride is then reacted with 3-cyanobenzylamine in the presence of a base such as triethylamine (TEA) to form the amide bond.

    N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro substituent on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-[(3-cyanophenyl)methyl]-N-ethylpyridine-3-carboxamide: Similar structure with an ethyl group instead of a methyl group.

    6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-2-carboxamide: Similar structure with the carboxamide group at the 2nd position.

    6-chloro-N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide: Similar structure with the cyanophenyl group at the 4th position.

Uniqueness

6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c1-19(10-12-4-2-3-11(7-12)8-17)15(20)13-5-6-14(16)18-9-13/h2-7,9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSUQQVTXPZXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C#N)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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